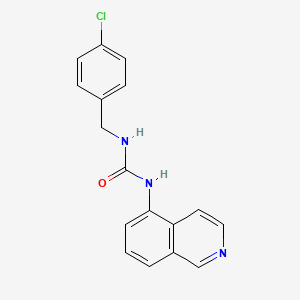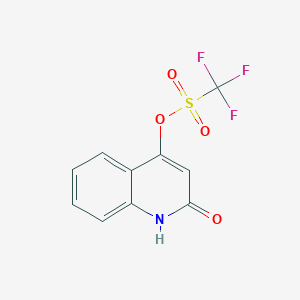![molecular formula C19H15ClN2O3 B12578613 Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate CAS No. 642085-08-3](/img/structure/B12578613.png)
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a phenyl group, a chloro-substituted phenyl ring, and a pyridinyl-oxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chloro-3-nitrobenzyl alcohol with pyridine-3-ol in the presence of a base to form the pyridinyl-oxy intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)urea
- Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)thiocarbamate
- Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propiedades
Número CAS |
642085-08-3 |
|---|---|
Fórmula molecular |
C19H15ClN2O3 |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
phenyl N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C19H15ClN2O3/c20-18-9-8-15(22-19(23)25-16-5-2-1-3-6-16)11-14(18)13-24-17-7-4-10-21-12-17/h1-12H,13H2,(H,22,23) |
Clave InChI |
ZTKQXVFNQXCMOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



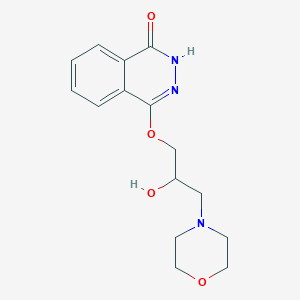
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)
![3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile](/img/structure/B12578553.png)
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
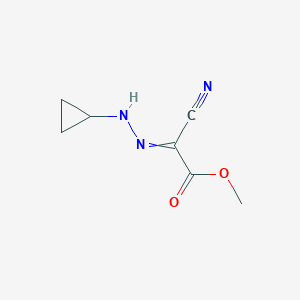
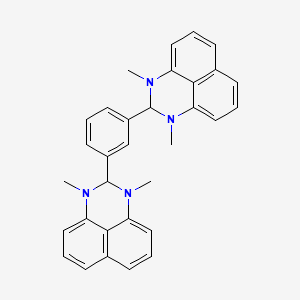

![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
